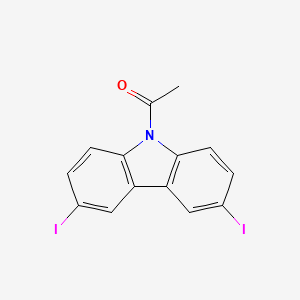

9-Acetyl-3,6-diiodocarbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,6-diiodocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZMJWKYEJRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539807 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606129-89-9 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Acetyl-3,6-diiodocarbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Acetyl-3,6-diiodocarbazole, a versatile heterocyclic compound with significant potential in materials science and medicinal chemistry. The document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its current and prospective applications in organic electronics, bio-imaging, and as a scaffold for drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, materials science, and pharmaceutical development.

Introduction

Carbazole and its derivatives have garnered substantial interest within the scientific community due to their unique photophysical and electronic properties, as well as their broad spectrum of biological activities.[1] The carbazole nucleus, a tricyclic aromatic system, serves as a privileged scaffold in the design of functional materials and therapeutic agents. The introduction of various substituents onto the carbazole core allows for the fine-tuning of its properties to suit specific applications.

This compound is a halogenated and N-acylated derivative of carbazole. The presence of iodine atoms at the 3 and 6 positions significantly influences its electronic properties, enhancing its potential for use in electronic devices.[2] The acetyl group at the 9-position, while modulating solubility and electronic characteristics, also offers a site for further chemical modification. This guide will delve into the technical details of this promising compound.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₁₄H₉I₂NO.[3] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 606129-89-9 | [3] |

| Molecular Formula | C₁₄H₉I₂NO | [3] |

| Molecular Weight | 461.04 g/mol | [3] |

| Appearance | White to orange to green powder to crystalline | [4] |

| Melting Point | 228 °C | [4] |

| Boiling Point | 453.808 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in tetrahydrofuran (THF) | [4] |

| InChI Key | HAZMJWKYEJRBCO-UHFFFAOYSA-N | [4] |

Storage and Handling: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Synthesis of this compound

Step 1: Synthesis of 3,6-Diiodo-9H-carbazole

The synthesis of 3,6-diiodo-9H-carbazole has been reported in the literature, with early work dating back to Tucker in 1926.[5] The general approach involves the direct iodination of carbazole.

Conceptual Protocol: Iodination of Carbazole

Disclaimer: This is a conceptual protocol based on general knowledge of electrophilic aromatic substitution and has not been optimized for this compound. Appropriate safety precautions and experimental optimization are necessary.

Materials:

-

Carbazole

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, iodic acid)

-

A suitable solvent (e.g., acetic acid, ethanol)

Procedure:

-

Dissolve carbazole in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

Add iodine and the oxidizing agent to the solution. The oxidizing agent is necessary to generate the electrophilic iodine species (I⁺).

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

-

The crude 3,6-diiodo-9H-carbazole will precipitate out of the solution. Collect the solid by filtration.

-

Purify the product by recrystallization from a suitable solvent.

Step 2: Acetylation of 3,6-Diiodo-9H-carbazole

The second step involves the N-acetylation of the di-iodinated carbazole. This can be achieved through a Friedel-Crafts acylation or a similar acylation reaction.[6][7]

Conceptual Protocol: N-Acetylation of 3,6-Diiodo-9H-carbazole

Materials:

-

3,6-Diiodo-9H-carbazole

-

Acetyl chloride or acetic anhydride

-

A base (e.g., pyridine, triethylamine) or a Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts

-

A suitable solvent (e.g., dichloromethane, toluene)

Procedure (Base-catalyzed):

-

Dissolve 3,6-diiodo-9H-carbazole in a suitable solvent.

-

Add the base, followed by the slow addition of acetyl chloride or acetic anhydride at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete, as monitored by TLC.

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of this compound.

Applications of this compound

The unique structural features of this compound make it a promising candidate for several high-technology and biomedical applications.

Organic Electronics: OLEDs and Photovoltaics

Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability, making them ideal materials for Organic Light-Emitting Diodes (OLEDs).[8] The di-iodo substitution in this compound is expected to enhance its electron-accepting capabilities, which could lead to improved efficiency in electronic devices.[2] It can potentially be used as a host material for phosphorescent emitters or as a component in the hole-transporting layer (HTL) of an OLED device.[9]

In the context of organic photovoltaics, carbazole-based materials are utilized for their ability to facilitate charge separation and transport. The tunable electronic properties of this compound could be advantageous in the design of efficient organic solar cells.[1]

Conceptual Experimental Workflow: Fabrication of a Simple Bilayer OLED Device

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrate

-

This compound (as part of the hole-transporting or emissive layer)

-

An electron-transporting material (e.g., Alq₃)

-

A low work function metal for the cathode (e.g., Aluminum)

-

Organic solvents for spin-coating

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole-Transporting Layer (HTL) Deposition: Dissolve this compound (or a blend containing it) in a suitable organic solvent and deposit a thin film onto the ITO substrate via spin-coating.

-

Emissive Layer (EML) and Electron-Transporting Layer (ETL) Deposition: If not part of a single emissive layer, deposit the EML and ETL sequentially on top of the HTL using spin-coating or thermal evaporation.

-

Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator and deposit a thin layer of the cathode metal (e.g., Al) on top of the organic layers.

-

Encapsulation: Encapsulate the device to protect the organic layers from atmospheric moisture and oxygen.

Caption: Simplified structure of a bilayer OLED device.

Fluorescent Probes for Bio-imaging

The carbazole scaffold is known for its fluorescent properties, and various derivatives have been developed as fluorescent probes for biological imaging.[10][11] These probes can be designed to target specific cellular components or to be sensitive to changes in the cellular microenvironment. This compound's fluorescence characteristics could potentially be exploited for such applications.

Conceptual Protocol: Live Cell Imaging with a Carbazole-based Fluorescent Probe

Materials:

-

Live cells cultured on a suitable imaging dish or slide

-

This compound stock solution in a biocompatible solvent (e.g., DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow overnight.

-

Probe Loading: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration needs to be optimized to achieve sufficient signal without causing cytotoxicity.

-

Incubation: Replace the existing cell culture medium with the probe-containing medium and incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells with pre-warmed PBS or fresh medium to remove any unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the carbazole fluorophore.

Potential in Drug Development

Carbazole derivatives have been extensively investigated for their anticancer properties.[12] They have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[13][14] While no specific studies on the anticancer activity of this compound have been identified, its structural similarity to other biologically active carbazoles suggests that it could be a valuable scaffold for the development of new therapeutic agents.[1] Further research is warranted to evaluate its cytotoxic effects on various cancer cell lines and to elucidate its mechanism of action.

Conclusion and Future Outlook

This compound is a compound with a rich potential that is yet to be fully explored. Its well-defined chemical and physical properties, combined with the versatile nature of the carbazole scaffold, make it an attractive target for further research and development. While this guide provides a foundational understanding of the compound, significant opportunities exist for more in-depth investigation.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol.

-

Conducting detailed photophysical studies to fully characterize its fluorescence and phosphorescence properties.

-

Fabricating and testing OLED and photovoltaic devices incorporating this material to evaluate its performance.

-

Synthesizing and evaluating derivatives for their potential as fluorescent probes with specific cellular targets.

-

Screening this compound and its analogues for their anticancer activity and elucidating their mechanisms of action.

The insights gained from such studies will undoubtedly pave the way for the innovative application of this compound in both materials science and medicine.

References

- Xie Y. Z., et al. 3, 6-Diiodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(4): o1242-o1242.

- Tucker, S. H. The nitration of 3-iodocarbazole. J. Chem. Soc., Trans., 1926, 129, 2197-2202.

- Probes for Fluorescent Visualization of Specific Cellular Organelles Protocol. Thermo Fisher Scientific.

- Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole.

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.

- 3,6-Dibromo-9-butyl-9H-carbazole synthesis. ChemicalBook.

- A carbazole-based fluorescent probe for ultra-fast detection of ClO− and its application to live cell imaging.

- Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging. PubMed.

- Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. RSC Publishing.

- Live Cell Imaging Protocol & Troubleshooting.

- This compound. ECHEMI.

- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m

- 9-Acétyl-3,6-diiodocarbazole. Chem-Impex.

- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv

- Friedel-Crafts Acyl

- EAS Reactions (3)

- Friedel-Crafts acyl

- Friedel-Crafts acyl

- Acetyl-9-diiodocarbazole-3.6. Analytical Standard Solutions (A2S).

- Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole.

- This compound 96.0+%, TCI America™. Fisher Scientific.

- Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent. PubMed.

- US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.

- 9-Aryl-3-aminocarbazole as an Environment- and Stimuli-Sensitive Fluorogen and Applications in Lipid Droplet Imaging.

- Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold.

- Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.

- Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole deriv

- Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. MDPI.

- 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole.

- 9-Acetil-3,6-diyodocarbazol. Chem-Impex.

- Cytotoxic activity of compounds (8a and 9a–n) against four cancer cell lines a.

- 3,6-diiodo-9H-carbazole. PubChem.

- 3,6-Diiodo-9H-carbazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 9-Acetyl-3,6-diiodocarbazole from Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, three-step synthesis route for 9-Acetyl-3,6-diiodocarbazole, commencing from the readily available starting material, diphenylamine. The synthesis pathway involves an initial iodine-catalyzed thermal cyclization to form the carbazole core, followed by a regioselective di-iodination, and culminating in an N-acetylation to yield the final product. This document offers detailed experimental protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, providing a reliable resource for researchers in organic synthesis and medicinal chemistry.

Strategic Overview of the Synthesis Route

The transformation of diphenylamine into this compound is a sequential process that builds molecular complexity in a controlled manner. The chosen pathway is logical and efficient, capitalizing on the inherent reactivity of the carbazole nucleus.

Caption: Overall synthetic strategy from diphenylamine to the target molecule.

The synthesis commences with the construction of the tricyclic carbazole scaffold from diphenylamine. Subsequently, the electron-rich positions of the carbazole ring are targeted for di-iodination. The final step involves the functionalization of the nitrogen atom via acetylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Carbazole via Iodine-Catalyzed Thermal Cyclization of Diphenylamine

This method provides a straightforward, metal-free approach to constructing the carbazole core. The use of iodine as a catalyst at high temperatures facilitates the intramolecular cyclization.[1][2]

Reaction Scheme:

Diphenylamine → Carbazole

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place diphenylamine and a catalytic amount of iodine (approximately 1-5 mol%).

-

Heat the mixture to 350 °C in an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Maintain this temperature for a sufficient period to ensure complete cyclization (typically several hours, monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude carbazole can be purified by recrystallization from a suitable solvent such as ethanol or toluene to afford crystalline carbazole.

Causality of Experimental Choices:

-

High Temperature (350 °C): This provides the necessary activation energy for the C-H activation and subsequent intramolecular C-C bond formation required for cyclization.

-

Iodine Catalyst: Iodine is believed to act as a dehydrogenating agent, facilitating the removal of hydrogen atoms to form the aromatic carbazole ring system.

-

Inert Atmosphere: Prevents oxidation of the starting material and product at high temperatures.

Caption: Experimental workflow for the synthesis of carbazole.

Step 2: Synthesis of 3,6-Diiodocarbazole

The electrophilic iodination of the carbazole nucleus preferentially occurs at the electron-rich 3 and 6 positions. This protocol is adapted from the classical work of Tucker (1926).[3]

Reaction Scheme:

Carbazole → 3,6-Diiodocarbazole

Protocol:

-

Dissolve carbazole in a suitable solvent such as glacial acetic acid.

-

Add a stoichiometric amount of an iodinating agent. A mixture of potassium iodide (KI) and potassium iodate (KIO₃) in the presence of an acid is a common method for generating iodine in situ. Alternatively, N-iodosuccinimide (NIS) can be used.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any inorganic salts.

-

The crude 3,6-diiodocarbazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure product.

Causality of Experimental Choices:

-

Electrophilic Aromatic Substitution: The carbazole ring is highly activated towards electrophilic attack, particularly at the 3 and 6 positions, due to the electron-donating nature of the nitrogen atom.

-

Iodinating Agent: The choice of iodinating agent allows for a controlled introduction of iodine onto the carbazole ring. The in situ generation of iodine provides a steady and reactive source of the electrophile.

Step 3: Synthesis of this compound

The final step involves the N-acetylation of 3,6-diiodocarbazole. This is a standard procedure for the acylation of secondary amines and related compounds.

Reaction Scheme:

3,6-Diiodocarbazole → this compound

Protocol:

-

Dissolve 3,6-diiodocarbazole in a suitable solvent, such as pyridine or a mixture of an inert solvent like dichloromethane with pyridine.[4]

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Pyridine: Acts as a base to neutralize the acetic acid byproduct and can also serve as a nucleophilic catalyst.

-

Aqueous Workup: Essential for removing the reagents and byproducts, leading to a purified product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Melting Point (°C) |

| 1 | Diphenylamine | Iodine (catalytic) | Carbazole | >80% | 244-246 |

| 2 | Carbazole | KI, KIO₃ / H⁺ or NIS | 3,6-Diiodocarbazole | High | ~202-204 |

| 3 | 3,6-Diiodocarbazole | Acetic Anhydride, Pyridine | This compound | High | ~228 |

Yields and melting points are approximate and can vary based on reaction scale and purification efficiency.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Caption: Simplified proposed mechanisms for the three synthetic steps.

Conclusion

The synthesis route detailed in this guide provides a robust and logical pathway for the preparation of this compound from diphenylamine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for further investigation in various fields, including materials science and drug discovery. The self-validating nature of the described protocols, supported by established literature, ensures a high degree of trustworthiness and reproducibility.

References

-

Islam, A., Bhattacharyya, P., & Chakraborty, D. P. (1972). Thermal cyclisation of diphenylamine to carbazole: synthesis of the natural product glycozolidine. Journal of the Chemical Society, Chemical Communications, (10), 537a. [Link]

-

Tucker, S. H. (1926). LXXIV.—Iodination in the carbazole series. Journal of the Chemical Society, Transactions, 129, 546-553. [Link]

- Sugita, T., Idei, M., Ishibashi, Y., & Hamada, Y. (2005). Synthesis of Carbazole, Acridine, Phenazine, 4H-Benzo[def]carbazole and Their Derivatives by Thermal Cyclization Reaction of Aromatic Amines. Letters in Organic Chemistry, 2(3), 226-231.

- Grotta, H. M. (1960). U.S. Patent No. 2,921,942. Washington, DC: U.S.

- Perkin, W. H., & Tucker, S. H. (1921). XXVI.—The oxidation of carbazole. Journal of the Chemical Society, Transactions, 119, 216-225.

- Maitland, P., & Tucker, S. H. (1927). CXCIV.—The dicarbazyls. Part III. The oxidation of carbazole and N-alkylcarbazoles in acid solution. Journal of the Chemical Society (Resumed), 1388-1392.

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

- Nagashima, Y., & Hirai, T. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols, 1-4.

Sources

- 1. LXXIV.—Iodination in the carbazole series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Thermal cyclisation of diphenylamine to carbazole: synthesis of the natural product glycozolidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. LXXIV.—Iodination in the carbazole series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 9-Acetyl-3,6-diiodocarbazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Acetyl-3,6-diiodocarbazole is a halogenated carbazole derivative poised for significant contributions to materials science and medicinal chemistry. Its strategic design, incorporating an electron-withdrawing acetyl group and two heavy iodine atoms, suggests a rich and complex photophysical profile. This guide provides a comprehensive analysis of these properties, from fundamental principles to practical experimental workflows. While direct, comprehensive experimental data for this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational photophysical principles to build a robust, predictive model of its behavior. We delve into the anticipated electronic absorption, the profound impact of the internal heavy-atom effect on its luminescence pathways, and the experimental protocols required to validate these properties. This guide is intended to serve as a foundational resource for researchers aiming to harness the potential of this compound in applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and as specialized fluorescent or phosphorescent probes.[1]

Introduction: The Molecular Architecture and Its Implications

The carbazole moiety is a well-established, electron-rich heterocyclic scaffold known for its rigidity, thermal stability, and excellent hole-transporting capabilities.[2] These characteristics make it a cornerstone in the design of functional organic materials. The targeted substitutions on the carbazole core in This compound are not arbitrary; they are deliberate modifications intended to precisely modulate its electronic and photophysical behavior.

-

The 3,6-Diiodo Substituents: The introduction of two iodine atoms is the most critical modification from a photophysical standpoint. As heavy atoms, they dramatically enhance spin-orbit coupling (SOC). This phenomenon, known as the internal heavy-atom effect , facilitates spin-forbidden intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[3][4] This effect is expected to quench fluorescence and promote phosphorescence. The efficiency of this effect scales with the atomic number of the halogen, making iodine a potent choice for inducing phosphorescence.[5][6]

-

The 9-Acetyl Group: The acetyl group at the nitrogen position serves two primary roles. First, it acts as an electron-withdrawing group, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus alter the absorption and emission characteristics. Second, it provides a site for further synthetic modification and can influence the molecule's solubility and solid-state packing.

Given this structure, this compound is predicted to be a strong room-temperature phosphorescent material, a class of compounds of great interest for bio-imaging, sensing, and next-generation OLEDs.

Synthesis Pathway

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. While various routes are possible, a common and effective strategy involves the initial halogenation of the carbazole core followed by N-functionalization. One such plausible route begins with the iodination of 9-ethylcarbazole, followed by further modifications.[7] A general synthetic scheme is outlined below.

Caption: Jablonski diagram illustrating the key photophysical pathways.

-

Fluorescence: This is the spin-allowed emission from S₁ to S₀. In most carbazole derivatives, fluorescence is a prominent deactivation pathway. However, due to the two iodine atoms, the rate of intersystem crossing (k_isc) is expected to be significantly faster than the rate of fluorescence (k_f). Consequently, the fluorescence quantum yield (Φ_F) is predicted to be very low .

-

Intersystem Crossing (ISC): This is a spin-forbidden transition from the singlet manifold (S₁) to the triplet manifold (T₁). The heavy iodine nuclei provide strong spin-orbit coupling, which mixes the singlet and triplet characters, relaxing the spin selection rules and dramatically increasing the probability of ISC. [3]This process effectively populates the T₁ state.

-

Phosphorescence: This is the spin-forbidden radiative decay from the lowest triplet state (T₁) to the ground state (S₀). Because ISC is so efficient, the T₁ state becomes well-populated, leading to observable phosphorescence. This emission is typically red-shifted compared to fluorescence and has a much longer lifetime (microseconds to seconds). For this compound, strong room-temperature phosphorescence is the most anticipated and significant luminescent property.

3.3. Predicted Quantitative Data

Based on trends observed in other halogenated carbazoles, we can predict the likely photophysical parameters for this molecule. [5]

| Property | Predicted Value / Characteristic | Rationale |

|---|---|---|

| Absorption Max (λ_abs) | ~340-370 nm | π-π* transitions of the carbazole core, red-shifted by substituents. |

| Fluorescence Max (λ_fl) | ~380-420 nm | Expected small Stokes shift from absorption. |

| Fluorescence QY (Φ_F) | < 5% | Efficient quenching via ISC due to the strong internal heavy-atom effect. [3][5] |

| Phosphorescence Max (λ_ph) | ~450-550 nm | Emission from the T₁ state, at lower energy than the S₁ state. |

| Phosphorescence QY (Φ_Ph) | Potentially High (>20%) | Efficient population of the T₁ state via ISC. |

| Phosphorescence Lifetime (τ_ph) | Microseconds (µs) to Milliseconds (ms) | Characteristic of spin-forbidden triplet state decay. |

Experimental Protocols for Validation

Validating the predicted properties requires a systematic experimental approach. The following protocols are designed to be self-validating and provide a clear path for characterization.

4.1. UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar absorption coefficients (ε).

Methodology:

-

Preparation: Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., Dichloromethane, THF, or Acetonitrile) of known concentration (~1 mM).

-

Dilution Series: Create a series of dilutions from the stock solution (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

Measurement: Record the absorption spectrum for each dilution from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

-

Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot absorbance at λ_abs versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will be the molar absorption coefficient (ε) when the path length (l) is 1 cm. A linear plot (R² > 0.99) validates the data.

-

4.2. Relative Photoluminescence Quantum Yield (PLQY)

Objective: To determine the efficiency of fluorescence and/or phosphorescence relative to a known standard.

Caption: Workflow for relative photoluminescence quantum yield (PLQY) measurement.

Methodology:

-

Standard Selection: Choose a stable quantum yield standard whose absorption spectrum overlaps with the sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent (if possible). Crucially, the absorbance of all solutions at the chosen excitation wavelength (λ_ex) must be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at λ_ex.

-

Emission Measurement: Using a spectrofluorometer, record the spectrally corrected emission spectrum of each solution, exciting at λ_ex.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The PLQY is calculated using the equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and standard, respectively.

-

Conclusion and Future Directions

This compound represents a molecule of significant academic and industrial interest due to its tailored structure. Based on foundational photophysical principles and data from analogous compounds, it is strongly predicted to exhibit pronounced room-temperature phosphorescence, a consequence of the potent internal heavy-atom effect imparted by the di-iodo substitution. This guide provides a theoretical framework and practical experimental workflows to thoroughly characterize its properties. The immediate future work should focus on the experimental validation of these predictions, specifically quantifying the phosphorescence quantum yield and lifetime, and exploring its performance as an emitter in OLED devices or as a specialized probe in biological systems. The insights gained will be invaluable for the rational design of next-generation photofunctional materials.

References

-

Zhang, et al. (2020). Achieving Purely‐Organic Room‐Temperature Aqueous Phosphorescence via a Two‐Component Macromolecular Self‐Assembly Strategy. ResearchGate.

-

Al-Ibraheem, O., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. PubMed Central.

-

Chem-Impex. 3,6-Diiodocarbazole.

-

Xie, Y.-Z., Jin, J.-Y., & Jin, G.-D. (2012). 3,6-Diiodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1242.

-

BenchChem. A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives.

-

Ermolaev, V. L. (2006). Intramolecular heavy-atom effect in the photophysics of organic molecules. IAEA-INIS.

-

Karton-Lifshin, N., et al. (2011). Intramolecular heavy-atom effect in the photophysics of organic molecules. ResearchGate.

-

Carlson, B. (2019). DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizers: From Fundamental Mechanics to Rational Design. PDXScholar.

-

Joss, D. T., et al. (2013). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PubMed Central.

-

Asadi, Y., et al. (2014). A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several. SciSpace.

-

Gonzalez-Rodriguez, D., et al. (2021). Normalized UV-visible absorption spectra (black line) and fluorescence.... ResearchGate.

-

Xu, G.-Y., Geng, W.-Q., & Zhou, H.-P. (2010). 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole. ResearchGate.

-

AAT Bioquest. Absorption [Carbazole].

-

National Institute of Standards and Technology. Carbazole. NIST Chemistry WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. "DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizer" by Bret Andrew Steinkamp [pdxscholar.library.pdx.edu]

- 5. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to 9-Acetyl-3,6-diiodocarbazole: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Introduction: The Significance of 9-Acetyl-3,6-diiodocarbazole in Modern Research

This compound is a halogenated carbazole derivative of significant interest in the fields of materials science and drug discovery. The carbazole core, a nitrogen-containing heterocyclic system, is a well-established pharmacophore and a key building block for organic electronic materials. The introduction of iodine atoms at the 3 and 6 positions, along with an acetyl group at the 9-position, profoundly influences the molecule's electronic properties, steric hindrance, and potential for further functionalization.

Molecular Structure and Key Physicochemical Properties

This compound possesses a rigid, planar carbazole nucleus with iodine substituents creating a symmetrical substitution pattern. The acetyl group attached to the nitrogen atom introduces a carbonyl functionality and alters the electronic nature of the carbazole nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉I₂NO | [1][2] |

| Molecular Weight | 461.04 g/mol | [1][2] |

| Melting Point | 225 - 231 °C | [1] |

| Appearance | White to orange to green powder/crystalline | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can confidently assign the structure of this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl group. Due to the C₂ symmetry of the molecule, we anticipate three sets of signals for the aromatic protons.

-

Aromatic Protons (H-2, H-7, H-4, H-5): The protons on the carbazole ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The iodine atoms at positions 3 and 6 will deshield the adjacent protons (H-2, H-7, and H-4, H-5). We can predict the following:

-

H-4 and H-5: These protons are expected to be the most deshielded due to the anisotropic effect of the iodine atoms and will likely appear as a doublet.

-

H-2 and H-7: These protons will also be deshielded and are expected to appear as a doublet of doublets, coupled to H-4 and H-1 respectively.

-

H-1 and H-8: These protons are furthest from the iodine atoms and will likely appear as a doublet.

-

-

Acetyl Protons (CH₃): The three equivalent protons of the acetyl group will give rise to a sharp singlet, typically in the range of δ 2.5 - 3.0 ppm. The electron-withdrawing nature of the carbonyl group and the carbazole ring will shift this signal downfield compared to a simple methyl group.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. We expect to see signals for the carbazole carbons and the acetyl group carbons.

-

Carbazole Carbons: The carbazole ring contains six distinct carbon environments due to symmetry.

-

Carbons bearing Iodine (C-3, C-6): These carbons will be significantly shielded by the "heavy atom effect" of iodine and are expected to appear at a relatively upfield chemical shift.

-

Quaternary Carbons (C-4a, C-4b, C-8a, C-9a): These carbons will appear as weak signals in the spectrum.

-

Protonated Aromatic Carbons (C-1, C-8, C-2, C-7, C-4, C-5): These carbons will appear in the typical aromatic region (δ 110-140 ppm). Their specific chemical shifts will be influenced by the iodine and acetyl substituents.

-

-

Acetyl Carbons:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the downfield region, typically around δ 170 ppm.

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group will appear in the upfield region, likely around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic ring, the C-N bond, and the acetyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 1680-1650 | C=O stretch (amide) | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| 1370-1350 | C-N stretch (aromatic amine) | Medium |

| ~1370 | CH₃ bend (acetyl group) | Medium |

| Below 850 | C-I stretch | Medium to Strong |

| 850-750 | Aromatic C-H out-of-plane bend | Strong |

The strong absorption band for the carbonyl group of the N-acetyl moiety is a key diagnostic feature in the IR spectrum. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the carbazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Experimental Protocol for UV-Vis Data Acquisition

UV-Vis Spectral Interpretation

Carbazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* electronic transitions. For this compound, we can expect to observe:

-

High-Energy Bands (around 200-250 nm): These are attributed to π → π* transitions within the benzenoid rings of the carbazole system.

-

Lower-Energy Bands (around 280-350 nm): These bands are characteristic of the extended π-conjugation of the entire carbazole chromophore. The acetyl group and the iodine atoms can cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted carbazole. The acetyl group, being electron-withdrawing, can influence the energy of the molecular orbitals involved in these transitions.

The exact positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) are crucial for quantitative analysis and for understanding the electronic properties of the molecule, which are vital for its applications in materials science.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of NMR, IR, and UV-Vis spectroscopic data provides a powerful and synergistic approach to the unambiguous structural confirmation of this compound. While this guide has relied on the interpretation of expected spectral features based on analogous compounds and theoretical principles, the detailed protocols and interpretative frameworks provided herein serve as a robust foundation for researchers working with this and related carbazole derivatives. The collective spectroscopic fingerprint is essential for ensuring the purity, identity, and quality of this important chemical entity in research and development settings.

References

-

Chem-Impex. This compound. [Link]

-

Analytical Standard Solutions (A2S). Acetyl-9-diiodocarbazole-3.6. [Link]

Sources

An In-Depth Guide to the Crystal Structure Analysis of 9-Acetyl-3,6-diiodocarbazole Derivatives: From Synthesis to Supramolecular Architecture

This technical guide provides a comprehensive overview of the methodologies and interpretive frameworks essential for the crystal structure analysis of 9-Acetyl-3,6-diiodocarbazole and its derivatives. These scaffolds are of significant interest to researchers in drug development and materials science due to their unique photophysical properties and potential as therapeutic agents.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that experimental choices are clearly justified and that the described workflows are robust and self-validating.

The carbazole nucleus, a rigid tricyclic aromatic system, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, neuroprotective, and antimicrobial properties.[2][3] The introduction of iodine atoms at the 3 and 6 positions, coupled with an acetyl group at the 9-position, creates a molecule with specific electronic and steric properties that profoundly influence its crystal packing and, consequently, its bulk material properties and bioavailability. Understanding the precise three-dimensional arrangement of these molecules in the solid state is therefore not an academic exercise, but a critical step in the rational design of new functional materials and therapeutics.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The presence of the diiodo-substituents necessitates specific synthetic strategies, while the planar nature of the carbazole core influences crystallization behavior.

Synthetic Protocol: A Multi-step Approach

A reliable synthesis of the parent compound, this compound, can be adapted from established procedures for related carbazole derivatives. The following protocol represents a logical and field-proven pathway.

Experimental Protocol: Synthesis of this compound

-

Step 1: Di-iodination of Carbazole.

-

To a solution of 9H-carbazole in a suitable solvent (e.g., glacial acetic acid), add N-iodosuccinimide (NIS) in a stoichiometric amount (2.2 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the product, 3,6-diiodo-9H-carbazole.

-

Filter the crude product, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry under vacuum.[4]

-

-

Step 2: N-Acetylation.

-

Suspend the 3,6-diiodo-9H-carbazole in a solvent such as tetrahydrofuran (THF).

-

Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0°C to deprotonate the carbazole nitrogen.

-

After stirring for 30-60 minutes, add acetyl chloride dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Crystal Growth: The Art and Science of Nucleation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

-

Causality: The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to order themselves into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.

-

Protocol: Slow evaporation is a common and effective technique.

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, chloroform, or ethyl acetate) at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

-

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow involves data collection, structure solution, and refinement.

Caption: High-level workflow for crystal structure analysis.

Data Collection and Processing

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and thousands of diffraction spots are collected on a detector.

-

Data Processing: The collected data (a series of diffraction images) are processed to determine the unit cell dimensions, crystal system, and to integrate the intensities of each reflection. This step also involves applying corrections for factors like absorption.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecule can be built.

-

Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final model is assessed by metrics such as the R-factor.

Structural Elucidation and Interpretation: From Data to Insight

While no public crystal structure of this compound is available for direct analysis, a detailed examination of its close analogue, tert-butyl 3,6-diiodocarbazole-9-carboxylate, provides profound insights into the expected structural features.[2]

Molecular Geometry

The carbazole core is expected to be nearly planar. The key structural parameters to analyze are the C-I bond lengths and the geometry of the N-acetyl group. In the tert-butyl 3,6-diiodocarbazole-9-carboxylate structure, the C-I bond lengths are approximately 2.09-2.10 Å.[2] The N-acetyl group's orientation relative to the carbazole plane is of particular interest, as it can influence crystal packing. A key torsion angle to examine would be C8-N1-C(O)-CH3, which would define the planarity of the acetyl group with the aromatic system.

| Parameter | Expected Value / Feature | Source / Analogue |

| Crystal System | Dependent on packing | N/A |

| Space Group | Dependent on packing | N/A |

| C–I Bond Lengths | ~2.10 Å | [2] |

| Carbazole Ring System | Nearly planar | [2] |

| N-C(acetyl) bond length | ~1.40 Å | [2] |

| C=O(acetyl) bond length | ~1.20 Å | [2] |

| Melting Point | 225 - 231 °C | [1] |

| Molecular Formula | C₁₄H₉I₂NO | [6] |

| Molecular Weight | 461.04 g/mol | [6] |

Supramolecular Architecture: The Role of Halogen Bonding

A defining feature in the crystal packing of di-iodinated carbazoles is the prevalence of halogen bonding.[7][8] This is a non-covalent interaction where an electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.[7]

-

Type I Halogen-Halogen Interactions: Characterized by a geometry where the two C-I vectors are roughly perpendicular and the I···I distance is close to the sum of their van der Waals radii.

-

Type II Halogen-Halogen Interactions: Involve a more "head-on" C-I···I geometry and are generally considered stronger, playing a crucial role in directing the crystal packing.

In the structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, both Type I (I···I distance of 3.66 Å) and Type II (I···I distance of 3.83 Å) interactions are observed, linking molecules into a robust three-dimensional network.[2] The carbonyl oxygen of the acetyl group in this compound could also act as a halogen bond acceptor, leading to different and potentially more complex packing motifs.

Caption: Intermolecular halogen bonding between two molecules.

Other Non-covalent Interactions

In addition to halogen bonding, π–π stacking interactions between the planar carbazole cores are expected. These interactions, where the electron-rich aromatic rings stack on top of each other, further stabilize the crystal lattice. In the analogue structure, Cg···Cg distances (centroid-to-centroid) are in the range of 3.5-3.6 Å, indicative of significant π–π interactions.[2]

Computational Corroboration with Density Functional Theory (DFT)

To gain deeper insight into the electronic structure and to validate the experimental geometry, it is best practice to perform DFT calculations.[5][9]

-

Geometry Optimization: A gas-phase geometry optimization (e.g., using the B3LYP functional with a suitable basis set like 6-311+G*) can be performed.[5] Comparing the optimized bond lengths and angles with the experimental X-ray data can reveal the effects of crystal packing forces on the molecular conformation.

-

Frontier Molecular Orbitals (HOMO/LUMO): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic properties, which are crucial for applications in organic electronics.[10]

-

Electrostatic Potential (ESP) Mapping: An ESP map can visualize the electron-rich and electron-poor regions of the molecule, confirming the location of the electrophilic σ-hole on the iodine atoms and the nucleophilic nature of the carbonyl oxygen, thereby rationalizing the observed intermolecular interactions.

Conclusion

The crystal structure analysis of this compound derivatives is a multi-faceted process that integrates organic synthesis, crystallography, and computational chemistry. The resulting structural data is not merely a collection of atomic coordinates but a detailed blueprint of the molecule's geometry and its supramolecular assembly. Key insights are derived from the analysis of non-covalent interactions, particularly the directional and influential halogen bonds and π–π stacking, which dictate the material's solid-state properties. This detailed structural understanding is paramount for the targeted modification and optimization of these carbazole derivatives for their intended applications in drug discovery and materials science.

References

-

Hogue, M. K., Rheingold, A. L., & Papo, J. (2023). Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 362–365. [Link]

-

Guo, W., Wang, X., Zhou, B., & Zhang, K. (2020). Achieving Purely‐Organic Room‐Temperature Aqueous Phosphorescence via a Two‐Component Macromolecular Self‐Assembly Strategy. Angewandte Chemie International Edition, 59(42), 18535-18540. Available from: [Link]

-

Karadeniz, B., Çelik, S., Ceylan, Ü., & Alpaslan, Y. B. (2021). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(19), 8683–8699. [Link]

-

Bezuglyi, Y. V., Klymchenko, A. S., Demchenko, A. P., & Shishkin, O. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o535–o536. [Link]

-

Jin, J., Fun, H.-K., & Kia, R. (2017). Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1066–1069. [Link]

-

Shtanov, M. I., Ilyushin, M. A., & Tselinsky, I. V. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 26(11), 3345. [Link]

-

Fun, H.-K., Jebas, S. R., & Wen, Y.-S. (2007). 9-Ethyl-3,6-diformyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4279. [Link]

-

Chakkaravarthi, G., Manivel, P., Anandan, S., & Rajagopal, S. (2011). Crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. [Link]

-

Kanagasekaran, T. (2024). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Journal of Nanoscale and Advanced Materials, 2(1), 1-10. [Link]

-

Tomaszewski, M. J., & Gagné, M. R. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1680–1693. [Link]

-

Rajkumar, R., Sangeetha, R., & Perumal, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. [Link]

-

Weiss, R., Heiss, M., & Ahrens, B. (2017). Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. ResearchGate. [Link]

-

Eismont, M. Y., Kyzioł, J. B., & Daszkiewicz, Z. (2007). 9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 2), o77–o79. [Link]

-

Xie, Y.-Z., Jin, J.-Y., & Jin, G.-D. (2012). 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1242. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-diiodo-9H-carbazole. PubChem. Retrieved January 4, 2026, from [Link]

-

Radula-Janik, K., Szafraniec-Gorol, G., & Małecki, J. G. (2015). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Structural Chemistry, 26, 1243-1254. [Link]

-

Wang, Z., Wang, C., & Zhang, H. (2018). Halogen bonding in Co-crystallization of potentially ditopic diiodotetrafluorobenzene: A powerful tool for constructing multicomponent supramolecular assemblies. ResearchGate. [Link]

-

Badali, M., Kianmehr, E., & Gholizadeh, M. (2015). A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several oxidizing agents. Mediterranean Journal of Chemistry, 4(2), 80-86. [Link]

-

Wang, Z., Wang, C., & Zhang, H. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(44), 7145–7164. [Link]

-

Gerasimova, A. Y., Zyryanov, G. V., & Chupakhin, O. N. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(2), M1232. [Link]

-

Szafraniec-Gorol, G., Małecki, J. G., & Radula-Janik, K. (2015). DFT and experimental studies on structure and spectroscopic parameters of 9-benzyl-3,6-diiodo-9H-carbazole. Structural Chemistry, 26(5-6), 1243-1254. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,6-diiodo-9H-carbazole | C12H7I2N | CID 3116488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]

- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnsam.com [jnsam.com]

- 10. 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 9-Acetyl-3,6-diiodocarbazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

9-Acetyl-3,6-diiodocarbazole is a halogenated carbazole derivative with significant potential in materials science and as a synthetic intermediate for pharmaceuticals and agrochemicals.[1][2] Its utility in applications such as organic light-emitting diodes (OLEDs) is derived from the photophysical properties of its carbazole core, enhanced by its diiodo- and acetyl-substituents.[1][2] A comprehensive understanding of its solubility and chemical stability is paramount for its effective storage, handling, formulation, and application. This guide provides a detailed analysis of these properties, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their work with this versatile compound.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical characteristics. These properties dictate its fundamental behavior in experimental and applied settings.

| Property | Value | Source(s) |

| CAS Number | 606129-89-9 | [1][3] |

| Molecular Formula | C₁₄H₉I₂NO | [1][3] |

| Molecular Weight | 461.04 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystalline solid | [1][4] |

| Melting Point | 225 - 231 °C | [1][2][4] |

| Predicted Density | ~2.14 g/cm³ | [3][4] |

Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. The structural features of this compound—a large, rigid, and predominantly nonpolar aromatic system combined with a polar acetyl group—suggest a nuanced solubility profile.

Theoretical Considerations & Expected Behavior

The principle of "like dissolves like" provides a strong predictive framework for solubility.[5]

-

Carbazole Core: The tricyclic carbazole ring system is large and aromatic, rendering it hydrophobic and favoring dissolution in nonpolar or moderately polar organic solvents.

-

Iodine Substituents: The two iodine atoms significantly increase the molecular weight and polarizability of the molecule but do not contribute substantially to its polarity. They enhance van der Waals interactions.

-

N-Acetyl Group: The acetyl group introduces a polar carbonyl moiety, which can act as a hydrogen bond acceptor. This slightly increases the molecule's affinity for polar solvents compared to the unsubstituted diiodocarbazole parent.

Based on this structure, the compound is expected to be practically insoluble in water but should exhibit good solubility in polar aprotic solvents where dipole-dipole interactions and dispersion forces can be maximized.

Qualitative Solubility Data

While extensive quantitative data is not widely published, a qualitative assessment based on chemical principles and available data is summarized below.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | Confirmed experimentally.[4] Favorable dipole-dipole and dispersion interactions. |

| Dimethylformamide (DMF) | Likely Soluble | Highly polar solvent capable of solvating the acetyl group and aromatic system. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Strong polar aprotic solvent, effective for many large organic molecules. | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Good solvent for many aromatic compounds; solubility may be limited. |

| Chloroform (CHCl₃) | Moderately Soluble | Similar to DCM. | |

| Polar Protic | Ethanol / Methanol | Sparingly Soluble | The nonpolar carbazole backbone limits interaction with the hydrogen-bonding network. |

| Nonpolar | Hexanes / Toluene | Poorly Soluble to Insoluble | Insufficient polarity to effectively solvate the N-acetyl group. |

| Aqueous | Water | Insoluble | The large hydrophobic carbazole core dominates, preventing dissolution.[6] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a self-validating, systematic approach to confirming the solubility profile of this compound.[7]

Objective: To determine the qualitative solubility in a panel of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents for testing (e.g., Water, THF, DCM, Ethanol, Toluene)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as "soluble."

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.5 mL of the solvent (total 1.0 mL). Vortex again and re-observe.

-

Further Incrementation: Continue adding the solvent in 1.0 mL increments up to a total volume of 3.0 mL, mixing and observing after each addition.[7]

-

Classification:

-

Soluble: Dissolves completely in ≤ 3.0 mL of solvent.

-

Sparingly Soluble: A noticeable amount of solid dissolves, but some remains even after adding 3.0 mL.

-

Insoluble: No significant dissolution is observed.

-

-

Documentation: Record the results for each solvent in a clear, tabular format.

Visualization: Solubility Testing Workflow

Caption: Figure 1: Experimental Workflow for Solubility Assessment.

Chemical Stability Profile

The stability of a compound under various environmental conditions is a cornerstone of its practical utility, influencing shelf-life, degradation pathways, and permissible handling conditions.[8]

Thermal Stability

The carbazole aromatic system is known for its exceptional rigidity and high thermal stability.[9][10][11] This property is often conferred to its derivatives.

-

Expertise & Causality: The fused-ring structure of carbazole results in a high decomposition temperature (Td), often exceeding 300-400°C for related compounds.[10][12] The N-acetyl and iodo substituents are not expected to dramatically reduce this inherent stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for quantifying thermal stability, identifying the onset of weight loss (decomposition) and phase transitions (melting), respectively.[9][12] For this compound, a high Td is anticipated, making it suitable for processing techniques that require elevated temperatures, such as vacuum deposition in OLED fabrication.

Photostability

-

Expertise & Causality: A critical consideration for this molecule is the presence of two carbon-iodine (C-I) bonds. Aromatic iodides are known to be susceptible to photodecomposition.[13] The C-I bond is weaker than C-Br or C-Cl bonds and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating radical species. This can lead to discoloration and the formation of impurities. Therefore, it is imperative to handle and store this compound in amber vials or otherwise protected from light to maintain its purity and integrity.[4]

Stability Across pH and Oxidative/Reductive Conditions

-

pH/Hydrolytic Stability: The N-acetyl group is an amide and could be susceptible to hydrolysis to form 3,6-diiodocarbazole and acetic acid. However, this typically requires strongly acidic or basic conditions and elevated temperatures. Under neutral pH and ambient conditions, the compound is expected to be hydrolytically stable. The carbazole ring itself is generally stable across a wide pH range.[14]

-

Oxidative Stability: The carbazole moiety, while electron-rich, is part of a stable aromatic system. It can undergo oxidation, but this generally requires dedicated chemical or electrochemical methods.[15][16] Accidental oxidation under ambient air is not typically a primary concern, but exposure to strong oxidizing agents should be avoided.

-

Reductive Stability: The compound is generally stable towards common reducing agents. The C-I bonds could be cleaved under specific catalytic reduction conditions (e.g., catalytic hydrogenation), but this is a targeted synthetic transformation rather than a casual stability issue.

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation (or stress testing) study, which is essential in drug development and materials science to identify potential degradation products and pathways.[17] The protocol's design is self-validating, as it includes a control sample to ensure that any observed changes are due to the applied stress.

Objective: To assess the stability of this compound under various stress conditions.

Methodology: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from any potential degradants.[18][19]

Procedure:

-

Stock Solution Preparation: Prepare an accurately weighed stock solution of the compound in a suitable solvent (e.g., THF or a mixture of Acetonitrile/Water).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl, and heat gently (e.g., 60°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Add 1N NaOH, and heat gently for a set period.

-

Oxidative Stress: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress (in solution): Heat a sample of the stock solution (e.g., 60-80°C).

-

Photolytic Stress (in solution): Expose a sample to a calibrated light source (UV/Vis) in a photostability chamber.

-

Control: Keep one aliquot of the stock solution protected from light at room temperature.

-

-

Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks (degradants).

-

Calculate the percentage of degradation.

-

Visualization: Forced Degradation Workflow

Caption: Figure 2: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This compound is a compound characterized by high thermal stability, a direct consequence of its rigid carbazole core. Its solubility is highest in polar aprotic solvents like THF, consistent with its molecular structure. The most significant stability liability is its potential for photodegradation due to the presence of carbon-iodine bonds.

Key Recommendations for Handling and Storage:

-

Solvent Selection: For solubilization, prioritize polar aprotic solvents such as THF, DMF, or DMSO.

-

Storage: The compound should be stored at room temperature, sealed in a dry environment, and critically, must be protected from light by using amber containers or by storing it in the dark.[4]

By adhering to these guidelines, researchers can ensure the integrity of this compound, enabling reliable and reproducible results in its diverse applications across science and technology.

References

- A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. Benchchem.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Preparation and property analysis of antioxidant of carbazole derivatives. National Institutes of Health (NIH).

- Solubility test for Organic Compounds. (2024).

- This compound CAS#: 606129-89-9. ChemicalBook.

- 9-Acétyl-3,6-diiodocarbazole. Chem-Impex.

- 9-Acetil-3,6-diyodocarbazol. Chem-Impex.

- Buy this compound from ATK CHEMICAL COMPANY LIMITED. ECHEMI.

- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Royal Society of Chemistry.

- How can you determine the solubility of organic compounds?. Quora. (2017).

- Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate.

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Chemical vs. Physical Stability of Formulations. Microtrac.

- Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. PubMed Central (PMC). (2020).

- Solubility of Organic Compounds. (2023).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

- CHEMICAL STABILITY OF DRUGS. IIP Series.

- Stability Testing of Pharmaceutical Products. (2012).

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Acetyl-9-diiodocarbazole-3.6. Analytical Standard Solutions (A2S).